An In-depth Technical Guide to the Structure and Function of PON-PC
An In-depth Technical Guide to the Structure and Function of PON-PC
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) is an oxidized phospholipid that has garnered significant scientific interest due to its immunomodulatory activities. As a component of oxidized low-density lipoprotein (oxLDL) and a product of reactions with ozone in pulmonary surfactant, PON-PC is implicated in various physiological and pathological processes. This guide provides a comprehensive overview of the structure of PON-PC, its biological effects with a focus on macrophage function, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.
The Chemical Structure of PON-PC
PON-PC, also known as 16:0/9:0-PC or PoxnoPC, is a glycerophospholipid with a distinct structural feature: a truncated and oxidized fatty acyl chain at the sn-2 position. This modification is key to its biological activity.
Key Structural Features:
-
sn-1 Position: Occupied by a saturated 16-carbon fatty acid, palmitic acid.
-
sn-2 Position: Contains a 9-carbon fatty acyl chain that is truncated and terminates in an aldehyde group.
-
sn-3 Position: Attached to a phosphocholine (B91661) head group.
Chemical Properties:
| Property | Value |
| Chemical Formula | C33H64NO9P |
| Molecular Weight | 649.85 g/mol |
| IUPAC Name | (R)-2-((9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate (B84403) |
| CAS Number | 135726-46-4 |
Biological Activity and Quantitative Effects
PON-PC has been shown to exert significant immunomodulatory effects, primarily by impairing the innate immune functions of macrophages.
Effects on Macrophage Function
-
Inhibition of Pro-inflammatory Mediators: PON-PC decreases the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) in primary mouse alveolar macrophages and the RAW 264.7 macrophage cell line.[1] These effects are typically observed at a concentration of 40 µM.[1]
-
Reduced Bactericidal Activity: Treatment with PON-PC has been demonstrated to reduce the bactericidal activity of RAW 264.7 cells.[1]
In Vivo Relevance: Cigarette Smoke Exposure
-
Elevated Levels in BALF: The levels of PON-PC in the bronchoalveolar lavage fluid (BALF) of mice are significantly elevated after exposure to cigarette smoke.[1] This suggests that PON-PC may be a key mediator of the immunosuppressive effects of smoking.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of PON-PC.
In Vitro Macrophage Stimulation
Objective: To assess the effect of PON-PC on the production of inflammatory mediators by macrophages.
Cell Line: RAW 264.7 murine macrophage-like cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with PON-PC (40 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) and interferon-gamma (IFN-γ) (e.g., 50 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for subsequent analysis.
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452), a stable product of NO, in the supernatants using the Griess reagent. Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Macrophage Bactericidal Activity Assay
Objective: To determine the effect of PON-PC on the ability of macrophages to kill bacteria.
Protocol:
-
Macrophage Preparation: Culture and treat RAW 264.7 cells with PON-PC as described in the macrophage stimulation protocol.
-
Bacterial Culture: Grow a bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase in an appropriate broth.
-
Opsonization (Optional): Opsonize the bacteria by incubating them with serum to facilitate phagocytosis.
-
Infection: Add the bacteria to the macrophage culture at a specific multiplicity of infection (MOI).
-
Phagocytosis: Incubate for a set period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium containing an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells to kill any remaining extracellular bacteria.
-
Macrophage Lysis: At various time points, lyse the macrophages with a detergent (e.g., Triton X-100) or sterile water to release the intracellular bacteria.
-
Bacterial Viability Count: Serially dilute the lysate and plate on agar (B569324) plates. Incubate overnight and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To investigate the effect of PON-PC on the activation of the p38 MAPK signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with PON-PC and/or stimulants as described previously. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
Signaling Pathways Modulated by PON-PC
The p38 MAPK Signaling Pathway
The immunosuppressive effects of PON-PC on macrophages are, at least in part, mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. PON-PC treatment has been shown to attenuate the phosphorylation of p38 MAPK. This inhibition likely prevents the downstream activation of transcription factors and other substrates that are crucial for the expression of pro-inflammatory genes.
